molecular formula C13H14BBrF4O2 B2934730 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester CAS No. 2096337-75-4

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester

Cat. No. B2934730
CAS RN: 2096337-75-4
M. Wt: 368.96
InChI Key: OMJWHTOKPXUEAI-UHFFFAOYSA-N
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Description

Pinacol boronic esters, such as “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been the subject of numerous studies .


Synthesis Analysis

The synthesis of pinacol boronic esters involves several steps. One of the key steps is the protodeboronation of alkyl boronic esters . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of pinacol boronic esters is characterized by two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One of the most notable is the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Material Science and Light Emission

In material science, this compound has been utilized in the development of new polymers with tailored light emission properties. For instance, Neilson et al. (2007) described how intermediates like 4-bromo(trifluorovinyloxy)benzene and 4-trifluorovinyloxyphenylboronic acid pinacol ester can undergo Suzuki coupling reactions to produce new monomers. These monomers, when polymerized, form polymers with high molecular weights, excellent thermal stability, and the ability to emit light across a broad range of the visible spectrum, showcasing their potential in creating advanced materials with specific optical properties (Neilson et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, organoboron compounds, including those related to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester, have been explored as Lewis acid receptors for fluoride ions. Jańczyk et al. (2012) investigated new organoboron compounds as selective receptors for fluoride anions in polymeric membranes. This research demonstrated the potential of these compounds in developing more selective and sensitive analytical methods for fluoride detection (Jańczyk et al., 2012).

Organic Synthesis and Polymerization

In organic synthesis, the compound has facilitated the development of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization technique that allows for the creation of polymers with specific functional groups, opening avenues for creating advanced materials with precise molecular architectures (Nojima et al., 2016).

Mechanism of Action

The mechanism of action of pinacol boronic esters in chemical reactions often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . In the case of the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester” is not available, similar compounds like other phenylboronic pinacol esters have been classified as causing skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of pinacol boronic esters include the development of new borane reagents for the Suzuki–Miyaura coupling , and the exploration of new transformations, such as the formal anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJWHTOKPXUEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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